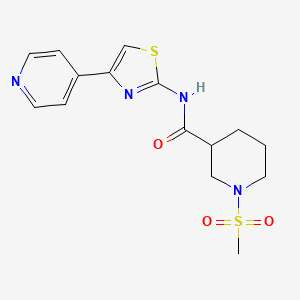

1-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-methylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-24(21,22)19-8-2-3-12(9-19)14(20)18-15-17-13(10-23-15)11-4-6-16-7-5-11/h4-7,10,12H,2-3,8-9H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKLJROUGFLZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

Pyridine Ring Introduction: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Piperidine Ring Functionalization: The piperidine ring is functionalized with a carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amine coupling agents.

Methylsulfonyl Group Addition:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Therapy

Mechanism of Action:

The compound has been identified as a potent inhibitor of specific protein kinases, which are critical in the regulation of cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies:

- In Vitro Studies: Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. For example, one study reported an IC50 value of 5.71 μM for a thiazole-pyridine hybrid against breast cancer cells, outperforming standard treatments like 5-fluorouracil, which had an IC50 of 6.14 μM .

- Mechanistic Insights: The compound's structure allows it to effectively bind to the active sites of kinases, inhibiting their activity and thereby disrupting the signaling pathways that promote cancer cell growth .

Antimicrobial Activity

Broad-Spectrum Efficacy:

The compound demonstrates promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to the thiazole and sulfonamide moieties, which are known for their antibacterial activities.

Research Findings:

- Antibacterial Assays: In studies assessing the antibacterial activity of synthesized derivatives, compounds with specific substitutions exhibited zones of inhibition ranging from 6 mm to over 10 mm against pathogens such as Escherichia coli and Staphylococcus aureus .

- Combination Therapies: The compound's potential is further enhanced when used in combination with cell-penetrating peptides, suggesting a synergistic effect that could improve therapeutic outcomes in treating bacterial infections .

Enzyme Inhibition

Histone Demethylase Inhibition:

The compound has been explored for its role as a histone lysine demethylase inhibitor, specifically targeting the KDM4 and KDM5 subfamilies.

Detailed Insights:

- Selectivity and Potency: Structure-based design has led to the optimization of compounds that selectively inhibit these demethylases without affecting other related enzymes. This selectivity is crucial for minimizing side effects in therapeutic applications .

- Cellular Impact: In cellular assays, these inhibitors have shown effectiveness in preventing demethylation processes that are often dysregulated in cancer cells, thereby restoring normal gene expression profiles .

Summary Table of Applications

| Application Area | Mechanism/Activity | Notable Findings |

|---|---|---|

| Cancer Therapy | Protein kinase inhibition | IC50 values < 6 μM in various cancer lines |

| Antimicrobial Activity | Broad-spectrum antibacterial properties | Zones of inhibition up to 10 mm |

| Enzyme Inhibition | Histone demethylase inhibition | Selective inhibition with minimal side effects |

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Features and Differences

A comparative analysis with structurally related compounds (Table 1) highlights variations in core scaffolds, substituents, and functional groups.

Table 1: Structural Comparison of Target Compound with Analogues

Analysis of Structural Divergences

Core Heterocycles

- Target Compound : Combines a piperidine ring with thiazole and pyridine heterocycles.

- Compound : Features an isoxazole core instead of pyridine, reducing aromaticity and altering electronic properties .

- Compounds: Incorporate benzene (1063728-26-6) or thienopyridine (1312592-96-3), which may enhance π-π stacking interactions compared to the target’s pyridine .

Functional Groups

- Methylsulfonyl vs. Sulfonamide : The target’s methylsulfonyl group on piperidine (electron-withdrawing) contrasts with the benzenesulfonamide in 1063728-26-6, which offers a larger aromatic surface for target binding .

Substituent Positioning

Implications for Bioactivity

While direct pharmacological data are unavailable in the provided evidence, structural insights suggest:

- The absence of halogens in the target may reduce off-target interactions compared to 1312592-96-3 .

Biological Activity

1-(Methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide, often referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structural framework that combines thiazole and piperidine moieties, which are known for their diverse biological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A methylsulfonyl group

- A pyridine ring

- A thiazole moiety

- A piperidine backbone

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer effects. For instance, a study highlighted the ability of thiazole derivatives to inhibit the growth of multiple cancer cell lines, including lung, colorectal, and breast cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study: Antitumor Activity

A specific investigation into related thiazole compounds demonstrated their efficacy against human cancer cell lines. The study reported IC50 values indicating potent antiproliferative activity, suggesting that modifications in the thiazole structure can enhance biological activity. For example, compounds with specific substituents on the phenyl ring showed improved cytotoxicity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Thiazole derivatives are known to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves inhibition of bacterial cell division by targeting essential enzymes like dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl Derivative | 8 | E. coli: 8, S. aureus: 9, B. subtilis: 6 |

| Other Derivatives | 7.5 | S. epidermidis: 7 |

This table illustrates the varying degrees of antibacterial effectiveness among different derivatives, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Mechanistic Insights

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets. For instance:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of protein kinases involved in cell proliferation pathways .

- Cholinesterase Inhibition : Some thiazole derivatives have shown promise in neuroprotective applications by inhibiting cholinesterase activity, suggesting potential therapeutic effects in neurodegenerative diseases .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(methylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)piperidine-3-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the thiazole core via condensation of 4-pyridin-4-yl-thiazol-2-amine with a suitable carbonyl source.

- Step 2 : Introduction of the piperidine-3-carboxamide moiety via amide coupling, often using activated esters (e.g., HATU or EDCI) in polar aprotic solvents like DMF or DMSO.

- Step 3 : Sulfonylation of the piperidine nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Purification is achieved via column chromatography or recrystallization, with purity validated by HPLC (>98%) and NMR .

Q. How should researchers characterize the compound’s structural integrity and purity?

Key analytical methods include:

- 1H/13C NMR : To confirm proton environments (e.g., aromatic thiazole protons at δ 7.8–8.2 ppm, methylsulfonyl group at δ 3.1–3.3 ppm) and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z ~390.12) .

- HPLC : To assess purity (>95% by UV detection at 254 nm) .

Q. What preliminary biological assays are appropriate for evaluating activity?

- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., Src, Abl) using ATP-competitive ELISA protocols, given structural similarities to dasatinib analogs .

- Apoptosis Studies : Measure caspase-3 activation in cancer cell lines (e.g., A549) via fluorometric substrates .

- Cytotoxicity Screening : Use MTT assays in multiple cell lines (IC50 values reported for analogs range from 1–10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound?

- Substitution Patterns : Vary the pyridine (e.g., 4-pyridinyl vs. 3-pyridinyl) and thiazole (e.g., methyl vs. trifluoromethyl groups) to modulate potency. For example, 4-pyridinyl analogs show 2–3× higher kinase inhibition than 3-pyridinyl derivatives .

- Sulfonamide Modifications : Replace methylsulfonyl with cyclopropylsulfonyl to enhance metabolic stability .

- Piperidine Conformation : Introduce sp³-hybridized carbons to improve membrane permeability (logP optimization via ClogP calculations) .

Table 1 : SAR Data for Key Derivatives

| Substituent | Kinase IC50 (nM) | LogP |

|---|---|---|

| 4-Pyridinyl (Parent) | 45 | 2.1 |

| 3-Pyridinyl | 120 | 2.3 |

| Cyclopropylsulfonyl | 38 | 1.8 |

Q. How to resolve contradictions in biological data (e.g., variable apoptosis rates across cell lines)?

- Mechanistic Validation : Use orthogonal assays (e.g., Western blotting for PARP cleavage alongside caspase-3 activation) to confirm apoptosis pathways .

- Microenvironment Factors : Test under hypoxic vs. normoxic conditions, as thiazole derivatives exhibit oxygen-dependent activity .

- Off-Target Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify unintended targets influencing cell-specific responses .

Q. What computational methods support mechanistic elucidation?

- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., PyMOL, AutoDock Vina). The methylsulfonyl group forms hydrogen bonds with hinge-region residues (e.g., Asp831 in Abl1) .

- MD Simulations : Simulate binding stability over 100 ns trajectories; analogs with rigid piperidine conformations show <1.5 Å RMSD shifts .

Q. How to address stability and degradation issues in formulation studies?

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and pH extremes (1–13). Monitor via UPLC-MS; sulfonamide hydrolysis is a major degradation pathway .

- Stabilization Strategies : Use lyophilization with cryoprotectants (e.g., trehalose) or nanoencapsulation (PLGA nanoparticles) to enhance shelf life .

Methodological Considerations

Q. Experimental Design for Dose-Response Studies

- Concentration Range : Test 0.1–100 µM in triplicate, using 10-point serial dilutions.

- Controls : Include staurosporine (apoptosis positive control) and vehicle (DMSO <0.1%).

- Data Normalization : Express results as % viability relative to untreated cells .

Q. Validating Target Engagement in Cellular Models

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by heating lysates to 55°C and quantifying soluble kinase via Western blot .

- Knockdown/Rescue Experiments : Use siRNA to silence the target kinase and assess rescue via overexpression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.